molecular formula C24H26N2O4S B3554930 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[(2-methylphenyl)methyl]acetamide

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[(2-methylphenyl)methyl]acetamide

Cat. No.: B3554930
M. Wt: 438.5 g/mol
InChI Key: MSMBFWRBPHVVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[(2-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[(2-methylphenyl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:

    Formation of the sulfonamide group: This can be achieved by reacting benzenesulfonyl chloride with 2-methoxy-5-methylaniline in the presence of a base such as pyridine.

    Acetylation: The resulting sulfonamide can then be acetylated using acetic anhydride to form the desired acetamide derivative.

    Substitution reactions: Further substitution reactions may be required to introduce the 2-methylphenylmethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[(2-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may yield amines.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[(2-methylphenyl)methyl]acetamide may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[(2-methylphenyl)methyl]acetamide would depend on its specific applications. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(2-methoxyphenyl)acetamide: A structurally similar compound with different functional groups.

Uniqueness

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[(2-methylphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[(2-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18-13-14-23(30-3)22(15-18)26(31(28,29)21-11-5-4-6-12-21)17-24(27)25-16-20-10-8-7-9-19(20)2/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMBFWRBPHVVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[(2-methylphenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[(2-methylphenyl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[(2-methylphenyl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[(2-methylphenyl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[(2-methylphenyl)methyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[(2-methylphenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.